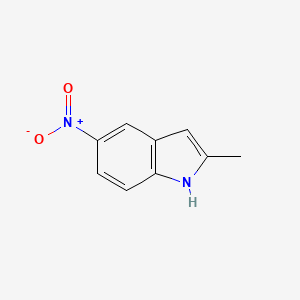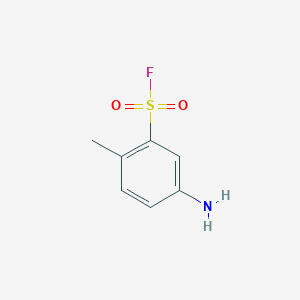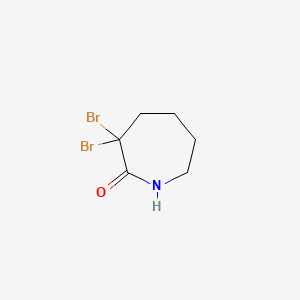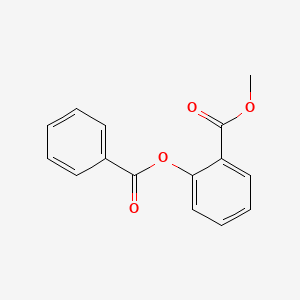![molecular formula C12H7BrO B1267186 3-Bromodibenzo[b,d]furan CAS No. 26608-06-0](/img/structure/B1267186.png)
3-Bromodibenzo[b,d]furan
概要
説明
3-Bromodibenzo[b,d]furan is an organic compound that belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds. It is characterized by the presence of a bromine atom attached to the third position of the dibenzofuran structure. The molecular formula of this compound is C12H7BrO, and it has a molecular weight of 247.09 g/mol .
作用機序
Target of Action
3-Bromodibenzo[b,d]furan is a chemical intermediate
Mode of Action
It is used in the synthesis of a phosphorescent iridium complex containing a 3-phenylpyridazine structure . This suggests that it may interact with its targets to form complex structures.
Biochemical Pathways
Given its use in the synthesis of a phosphorescent iridium complex , it may be involved in pathways related to phosphorescence or light emission.
Pharmacokinetics
Its lipophilicity, water solubility, and other properties that could impact its bioavailability are provided .
Result of Action
It is used as a component of organic light-emitting diode (oled) materials , suggesting that it may have effects related to light emission at the molecular level.
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature may affect its stability.
生化学分析
Biochemical Properties
3-Bromodibenzo[b,d]furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways. Additionally, this compound has been shown to bind to certain proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby influencing cellular processes. For example, this compound can inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability of this compound can be influenced by environmental factors such as light and temperature . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in enzyme activity, gene expression, and cellular metabolism . High doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage . These findings highlight the importance of dosage considerations in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of xenobiotics, including this compound . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound can be influenced by factors such as its chemical properties and interactions with cellular components . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, where it can interact with key biomolecules . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments . The subcellular localization of this compound can influence its activity and the nature of its interactions with other biomolecules, thereby affecting cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method includes dissolving dibenzofuran in a brominated solvent such as bromoethane or bromomethane. The reaction mixture is then heated under an inert atmosphere to ensure complete reaction. After the reaction, the mixture is cooled, and the product is purified through distillation or crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient purification techniques. The process involves similar steps as the laboratory synthesis but with enhanced control over reaction parameters to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-Bromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of dibenzofuran.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Oxidized dibenzofuran derivatives.
Reduction Products: Reduced forms of dibenzofuran.
科学的研究の応用
3-Bromodibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.
類似化合物との比較
- 2-Bromodibenzo[b,d]furan
- 4-Bromodibenzo[b,d]furan
- Dibenzofuran
Comparison: 3-Bromodibenzo[b,d]furan is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Bromodibenzo[b,d]furan and 4-Bromodibenzo[b,d]furan, the reactivity and applications can differ significantly. Dibenzofuran, without the bromine atom, has different chemical properties and applications .
特性
IUPAC Name |
3-bromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFABGHLDGJASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304801 | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-06-0 | |
| Record name | 26608-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)



![4-[(propan-2-yl)amino]benzoic acid](/img/structure/B1267123.png)

